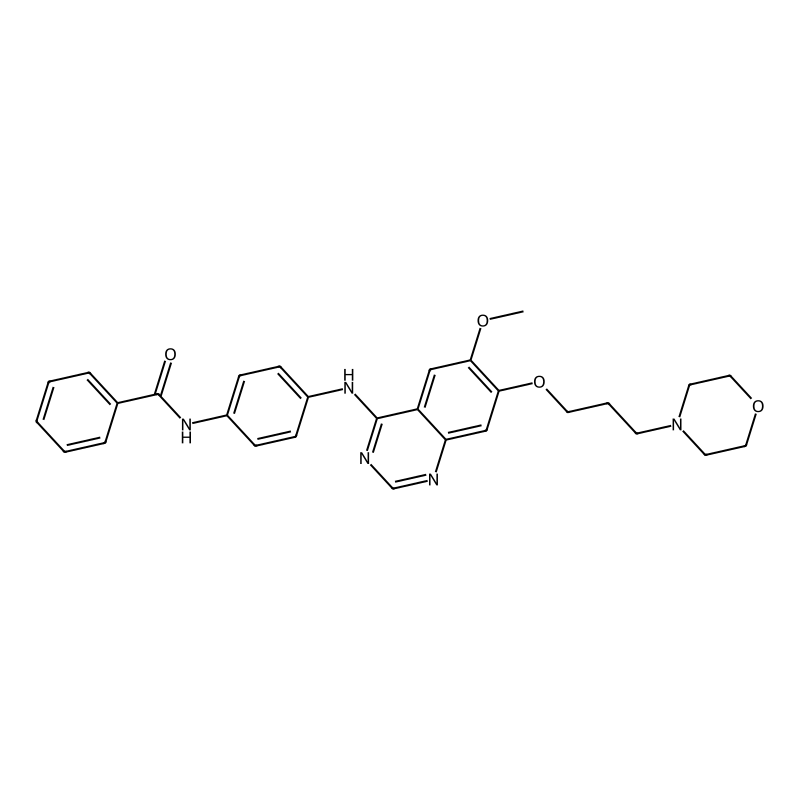

ZM-447439

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kinase Inhibition

The presence of the quinazoline ring system suggests N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide might possess kinase inhibitory activity. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases is a strategy for treating various diseases, including cancer .

Anti-proliferative Effects

The molecule also contains a phenylbenzamide group, which is a common structural motif found in many anti-proliferative agents. These agents can slow or stop the growth of cells, making them potentially useful for cancer treatment .

ZM-447439 is a selective and potent inhibitor of the Aurora kinase family, specifically targeting Aurora A and Aurora B kinases. These serine/threonine kinases play critical roles in cell division, particularly in chromosome segregation during mitosis. ZM-447439 exhibits half-maximal inhibitory concentration (IC50) values of approximately 110 nM for Aurora A and 130 nM for Aurora B, making it an effective tool in studying the functions of these kinases in cellular processes . The compound is characterized by its ability to inhibit the phosphorylation of histone H3 on serine 10, which is essential for chromatin condensation and proper mitotic progression .

ZM-447439 functions primarily as an ATP-competitive inhibitor. It binds to the ATP-binding site of Aurora kinases, disrupting their activity. The compound has been shown to prevent the completion of mitotic chromosomal changes, leading to premature chromosome decondensation and impaired spindle assembly in various experimental models, including Xenopus egg extracts . This inhibition affects microtubule dynamics critical for chromosome alignment and segregation during cell division .

In vitro studies have demonstrated that ZM-447439 selectively induces apoptosis in tumor cells while sparing non-dividing cells. Its action is primarily through the disruption of mitotic processes, leading to cell cycle arrest and subsequent cell death . The compound has also been shown to inhibit cell growth in various cancer cell lines, with IC50 values ranging from 0.9 μM to 3 μM depending on the specific cell line tested .

The synthesis of ZM-447439 involves several steps that typically include the formation of its core structure through multi-step organic reactions. While specific synthetic pathways are proprietary, it generally includes the construction of heterocyclic rings and functionalization at various positions to enhance selectivity and potency against Aurora kinases. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥98%) for research applications .

ZM-447439 is primarily used in cancer research due to its ability to selectively inhibit Aurora kinases, making it a valuable tool for studying mitotic processes and potential therapeutic strategies against tumors. It has applications in:

- Cell cycle studies: Understanding the role of Aurora kinases in mitosis.

- Cancer therapy research: Investigating its efficacy against various cancer types.

- Drug resistance studies: Exploring mechanisms by which cancer cells may develop resistance to Aurora kinase inhibitors .

Interaction studies have shown that ZM-447439 has minimal off-target effects, with significant inhibition observed primarily against Aurora A and B kinases. Other kinases such as cyclin-dependent kinases (CDK1/2/4) and polo-like kinase 1 (PLK1) exhibit IC50 values greater than 10 μM, indicating a high degree of selectivity for Aurora kinases . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Several compounds share structural or functional similarities with ZM-447439, primarily as inhibitors of Aurora kinases:

| Compound Name | Target Kinase | IC50 (nM) | Unique Features |

|---|---|---|---|

| VX680 | Aurora A/B | 100-300 | Broad-spectrum kinase inhibitor |

| Hesperadin | Aurora B | ~30 | Selective for Aurora B |

| MLN8054 | Aurora A | ~30 | Orally active |

| AZD1152 | Aurora B | ~10 | Induces apoptosis in tumor cells |

| PHA-680632 | Aurora A/B | ~50 | Potent antitumor activity |

ZM-447439 stands out due to its specificity for both Aurora A and B kinases while showing limited inhibition of other kinases, making it particularly useful for dissecting the role of these kinases in cancer biology .

The structural elucidation of ZM-447439 in complex with Aurora kinases has been achieved through multiple crystallographic studies, providing critical insights into the molecular basis of inhibitor binding and selectivity [1] [2] [3]. The primary crystal structure available is the Xenopus laevis Aurora B:INCENP complex bound to ZM-447439 (PDB ID: 2VRX), which was obtained through crystal soaking experiments at 2.5 Å resolution in the P2₁2₁2₁ space group [3] [4] [5].

The crystallographic analysis reveals that ZM-447439 adopts an ATP-competitive binding mode within the kinase active site [5]. The quinazoline core of ZM-447439 lies directly against the hinge region of the kinase, establishing crucial interactions with conserved hinge residues [5]. The benzamide substituent is oriented towards the αC-helix, while the morpholino group extends outward from the binding pocket into the solvent-accessible region [5]. This binding configuration positions ZM-447439 to effectively compete with ATP for occupancy of the active site.

Crystal parameters demonstrate high-quality diffraction data with an R-factor of 19.2% and R-free of 24.8% [6]. The unit cell dimensions are 79.1 × 86.2 × 95.3 Å, accommodating the Aurora B:INCENP:ZM-447439 ternary complex in a monomeric arrangement [6]. The electron density maps clearly define the inhibitor binding pose, allowing for precise determination of protein-ligand interactions at atomic resolution.

Comparative crystallographic studies have also examined the human Aurora B:INCENP complex, though primarily with the structurally related inhibitor VX-680 (PDB ID: 4AF3) [1] [2]. This structure, solved at 2.75 Å resolution, reveals an unexpected domain-swapped dimeric arrangement that differs significantly from the Xenopus structures [1]. The dimerization involves exchange of activation loop segments between Aurora B molecules, resulting in altered conformations around the DFG motif and affecting the overall architecture of the ATP-binding pocket [1].

The crystallographic data indicate that ZM-447439 binding is characterized by extensive van der Waals contacts and hydrogen bonding interactions with the hinge region [5]. Key structural features include the precise positioning of the quinazoline ring system to optimize π-π stacking interactions and the strategic placement of the morpholino substituent to avoid steric clashes with protein residues [5]. These structural details provide the foundation for understanding the molecular determinants of ZM-447439 potency and selectivity.

Molecular Docking and Binding Mode Analysis

Extensive molecular docking studies have characterized the binding interactions between ZM-447439 and Aurora kinases, revealing the molecular basis for its inhibitory activity and selectivity profile [7] [8] [9] [10]. The compound demonstrates differential binding affinities across the Aurora kinase family, with IC₅₀ values of 50-130 nanomolar for Aurora B, 110-1000 nanomolar for Aurora A, and approximately 250 nanomolar for Aurora C [11] [12] [13].

The primary binding site for ZM-447439 encompasses the ATP-binding pocket, where the inhibitor establishes multiple critical interactions with conserved and non-conserved residues [8] [10]. Molecular docking analysis identifies Ala157 as a crucial hinge residue that forms a classical hydrogen bond with the quinazoline nitrogen of ZM-447439 [8] [10]. This interaction serves as the primary anchoring point for inhibitor binding and is essential for maintaining the correct binding orientation.

Additional key interactions involve Lys106 and Glu161, which participate in the catalytic mechanism and contribute to binding selectivity [8] [14]. The Lys106 residue, located in the catalytic site, plays a dual role in ATP binding and inhibitor recognition [8]. Glu161, positioned near the ATP-binding site, provides electrostatic interactions that enhance binding affinity and may contribute to the observed selectivity for Aurora B over Aurora A [8].

Molecular docking studies have identified Phe219 as an important residue for inhibitor stabilization through hydrophobic interactions [8]. The aromatic nature of this residue allows for favorable π-π stacking interactions with the quinazoline core of ZM-447439, contributing to the overall binding energy [8]. These interactions are complemented by van der Waals contacts with surrounding hydrophobic residues that form the walls of the binding pocket.

The binding mode analysis reveals that ZM-447439 extends into both the front ATP-binding pocket and the deeper hydrophobic back pocket. This dual occupancy pattern is characteristic of type II kinase inhibitors and provides enhanced selectivity compared to ATP-competitive inhibitors that occupy only the front pocket. The morpholino substituent of ZM-447439 extends over the hinge loop region, establishing additional contacts that contribute to binding specificity [5].

Comparative docking studies with other Aurora inhibitors demonstrate that ZM-447439 exploits similar binding contacts as structurally diverse compounds including VX-680 and Hesperadin, despite their different chemical scaffolds [5]. This observation suggests that successful Aurora kinase inhibitors must satisfy common geometric and electronic requirements within the ATP-binding site, regardless of their specific chemical structures [5].

Quantum Mechanical/Molecular Mechanical Modeling

Quantum mechanical/molecular mechanical (QM/MM) modeling approaches have emerged as powerful tools for investigating the electronic structure and binding energetics of ZM-447439 with Aurora kinases [15] [16] [17]. These hybrid computational methods treat the inhibitor and immediate binding site residues at the quantum mechanical level while describing the surrounding protein environment using classical molecular mechanics [15] [16].

QM/MM calculations provide detailed insights into the electronic nature of ZM-447439 binding interactions, particularly the hydrogen bonding network with hinge region residues [17] [18]. The quantum mechanical treatment allows for accurate description of charge distributions, polarization effects, and electronic delocalization within the quinazoline ring system [17]. These electronic properties are crucial for understanding the strength and directionality of interactions with protein residues.

The application of density functional theory within the QM/MM framework enables precise calculation of binding energies and interaction energies for individual protein-ligand contacts [19] [18]. Studies employing auxiliary density functional theory have been particularly valuable for describing the complex electronic environment within the Aurora kinase active site [19]. These calculations reveal that the quinazoline-hinge interactions involve significant charge transfer and polarization effects that are not captured by classical force field approaches.

QM/MM optimization studies have characterized the preferred conformational states of ZM-447439 within the Aurora kinase binding pocket [20] [21]. The quantum mechanical treatment of torsional degrees of freedom allows for accurate prediction of the inhibitor's bound conformation and identification of low-energy binding modes [21]. These calculations demonstrate that ZM-447439 adopts a relatively planar conformation that maximizes favorable interactions with the protein while minimizing steric repulsion.

Electronic structure calculations have also investigated the impact of protein mutations on ZM-447439 binding [20]. QM/MM modeling of resistance mutations such as Y156H and G160V reveals how amino acid substitutions alter the electronic environment of the binding site and reduce inhibitor affinity [20]. These studies provide molecular-level understanding of resistance mechanisms and guide the design of next-generation inhibitors.

The integration of QM/MM methods with molecular dynamics simulations enables investigation of dynamic effects on ZM-447439 binding [21]. These hybrid approaches capture both the quantum mechanical nature of chemical bonding and the thermal fluctuations that occur in biological systems [21]. Such studies have revealed that binding pocket flexibility and conformational sampling play important roles in determining inhibitor selectivity and potency.

Molecular Dynamics Simulation Studies

Molecular dynamics (MD) simulations have provided crucial insights into the dynamic behavior of ZM-447439 in complex with Aurora kinases, revealing temporal aspects of binding that are not accessible through static crystallographic structures [7] [8] [14] [22]. These computational studies have employed simulation timescales ranging from nanoseconds to hundreds of nanoseconds to capture both fast and slow conformational changes.

The MD simulation studies demonstrate that ZM-447439 binding induces significant conformational changes in Aurora kinase B, particularly affecting the DFG motif and activation loop regions [22]. Root mean square deviation (RMSD) analysis indicates that protein-ligand complexes reach conformational stability after approximately 3-4 nanoseconds of simulation time [8] [14]. The binding of ZM-447439 stabilizes Aurora B in a conformation that differs from the ATP-bound active state, consistent with its role as an ATP-competitive inhibitor.

Detailed analysis of simulation trajectories reveals that ZM-447439 maintains stable interactions with key binding site residues throughout the simulation period [8] [14]. The hydrogen bond between the quinazoline nitrogen and Ala157 shows high occupancy (>80%) across the simulation, confirming its importance as a primary anchoring interaction [8]. Additional hydrogen bonding interactions with Glu161 and Lys106 demonstrate moderate to high stability, contributing to the overall binding affinity [8].

The molecular dynamics studies have characterized the conformational flexibility of the morpholino substituent of ZM-447439 [14]. This region of the molecule samples multiple conformations during the simulation, reflecting its exposure to the solvent environment [14]. The flexibility of this group may contribute to the compound's ability to maintain binding affinity despite minor conformational changes in the protein binding site.

Free energy landscape analysis from extended MD simulations has identified the most thermodynamically stable conformations of the ZM-447439-Aurora B complex [8]. These calculations reveal multiple local minima corresponding to slightly different binding poses, with energy barriers of 2-5 kcal/mol separating these states [8]. The existence of multiple stable conformations suggests that ZM-447439 binding involves conformational selection rather than a simple lock-and-key mechanism.

Molecular dynamics simulations have also investigated the binding kinetics of ZM-447439 [14]. Association and dissociation pathways have been characterized through steered molecular dynamics and umbrella sampling techniques [14]. These studies reveal that inhibitor binding involves initial recognition at the binding site entrance, followed by optimization of interactions through conformational adjustment of both the protein and ligand [14].

Comparative MD studies of ZM-447439 with different Aurora kinase isoforms have elucidated the structural basis for selectivity [7]. Simulations of Aurora A and Aurora B complexes reveal subtle differences in binding pocket dynamics that affect inhibitor residence time and binding affinity [7]. These differences primarily involve the mobility of loop regions that are not directly conserved between the two kinases [7].

Comparative Analysis with Other Aurora Inhibitors

Comprehensive comparative studies have positioned ZM-447439 within the broader landscape of Aurora kinase inhibitors, revealing both shared and unique features of its binding mode and biological activity [23] [24] [13] [25] [26]. As the first Aurora kinase inhibitor to be developed and characterized, ZM-447439 has served as a foundational compound for understanding Aurora kinase inhibition and has provided a template for the development of subsequent generations of inhibitors [23] [26].

Structural comparisons with AZD1152-HQPA, a highly potent and selective Aurora B inhibitor, reveal important differences in binding mode and selectivity profiles [24] [27]. While both compounds are quinazoline derivatives that target the ATP-binding site, AZD1152-HQPA demonstrates approximately 100-fold greater potency than ZM-447439 against Aurora B [24] [27]. The enhanced potency of AZD1152-HQPA results from optimized interactions with the hydrophobic back pocket and improved selectivity for Aurora B over Aurora A [24].

Comparative analysis with VX-680 (MK-0457) demonstrates contrasting selectivity profiles despite similar potency ranges [13] [25] [26]. VX-680 functions as a pan-Aurora inhibitor with roughly equivalent activity against Aurora A, B, and C, whereas ZM-447439 shows preferential inhibition of Aurora B [13] [25]. This difference in selectivity arises from distinct binding modes, with VX-680 extending deeper into the hydrophobic back pocket and making different contacts with selectivity-determining residues [25].

The indolinone inhibitor Hesperadin provides another important comparison point, as it shares similar Aurora B selectivity with ZM-447439 but employs a completely different chemical scaffold [13] [28]. Both compounds preferentially inhibit Aurora B over Aurora A, with Hesperadin showing slightly higher potency (IC₅₀ = 3 nanomolar for Aurora B) [13]. The structural basis for this selectivity convergence involves exploitation of similar binding site features despite different chemical approaches [28].

Cross-resistance studies have revealed that mutations conferring resistance to ZM-447439 also affect sensitivity to other Aurora inhibitors, indicating shared binding requirements [4] [29]. The G160V and Y156H mutations in Aurora B reduce sensitivity to ZM-447439, VX-680, and Hesperadin, suggesting that these compounds exploit common binding contacts despite their structural diversity [4] [5]. This observation has important implications for the clinical development of Aurora inhibitors and the potential for cross-resistance.

Phenotypic comparisons demonstrate that ZM-447439 induces cellular effects characteristic of Aurora B inhibition, including chromosome misalignment, spindle checkpoint defects, and polyploidy formation [30] [31] [32] [33]. These effects are shared with other Aurora B-selective inhibitors such as AZD1152-HQPA and Hesperadin, confirming that the observed phenotypes result from on-target Aurora B inhibition rather than off-target effects [32] [34].

The clinical development profiles of these inhibitors highlight different strategies for Aurora kinase targeting [23] [24] [13]. While ZM-447439 remains primarily a research tool due to its moderate potency and selectivity, AZD1152 has advanced to Phase II clinical trials based on its superior pharmacological properties [24]. VX-680 was discontinued from clinical development due to cardiac toxicity issues, illustrating the challenges associated with multi-kinase inhibition [13] [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Lane SI, Chang HY, Jennings PC, Jones KT. The Aurora kinase inhibitor ZM447439 accelerates first meiosis in mouse oocytes by overriding the spindle assembly checkpoint. Reproduction. 2010 Jul 21. [Epub ahead of print] PubMed PMID: 20660090.

3: Crispi S, Fagliarone C, Biroccio A, D'Angelo C, Galati R, Sacchi A, Vincenzi B, Baldi A, Verdina A. Antiproliferative effect of Aurora kinase targeting in mesothelioma. Lung Cancer. 2010 Apr 3. [Epub ahead of print] PubMed PMID: 20371132.

4: Jeong YS, Cho S, Park JS, Ko Y, Kang YK. Phosphorylation of serine-10 of histone H3 shields modified lysine-9 selectively during mitosis. Genes Cells. 2010 Jan 13. [Epub ahead of print] PubMed PMID: 20070858.

5: Georgieva I, Koychev D, Wang Y, Holstein J, Hopfenmüller W, Zeitz M, Grabowski P. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines. Neuroendocrinology. 2010;91(2):121-30. Epub 2009 Nov 14. PubMed PMID: 19923785.

6: Suzuki T, Miyazaki K, Kita K, Ochi T. Trivalent dimethylarsenic compound induces histone H3 phosphorylation and abnormal localization of Aurora B kinase in HepG2 cells. Toxicol Appl Pharmacol. 2009 Dec 15;241(3):275-82. Epub 2009 Aug 28. PubMed PMID: 19716834.

7: Li M, Jung A, Ganswindt U, Marini P, Friedl A, Daniel PT, Lauber K, Jendrossek V, Belka C. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways. Biochem Pharmacol. 2010 Jan 15;79(2):122-9. Epub 2009 Aug 15. PubMed PMID: 19686703.

8: Kaestner P, Stolz A, Bastians H. Determinants for the efficiency of anticancer drugs targeting either Aurora-A or Aurora-B kinases in human colon carcinoma cells. Mol Cancer Ther. 2009 Jul;8(7):2046-56. Epub 2009 Jul 7. PubMed PMID: 19584233.

9: Shuda K, Schindler K, Ma J, Schultz RM, Donovan PJ. Aurora kinase B modulates chromosome alignment in mouse oocytes. Mol Reprod Dev. 2009 Nov;76(11):1094-105. PubMed PMID: 19565641.

10: Bekier ME, Fischbach R, Lee J, Taylor WR. Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit. Mol Cancer Ther. 2009 Jun;8(6):1646-54. Epub 2009 Jun 9. PubMed PMID: 19509263.